6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride is a selective ghrelin receptor antagonist, specifically targeting the growth hormone secretagogue receptor (GHS-R1a) with a high affinity (Ki = 17 nM) . This compound is known for its ability to improve glucose homeostasis in both in vivo and in vitro settings by blocking ghrelin secretion .
Mechanism of Action
Target of Action
YIL 781, also known as YIL781 hydrochloride, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) . Ghrelin receptors play a crucial role in a variety of metabolic functions, including the stimulation of appetite and weight gain, and the suppression of insulin secretion .
Mode of Action
YIL 781 interacts with its target, the ghrelin receptor, by blocking the effects of ghrelin . This interaction inhibits the calcium response induced by ghrelin, with pIC50 values of 7.90 and 8.27 .
Biochemical Pathways
The primary biochemical pathway affected by YIL 781 is the ghrelin signaling pathway. Ghrelin, through action on its receptor GHS-R1a, exerts a variety of metabolic functions . By acting as an antagonist, YIL 781 blocks the effects of ghrelin, thereby influencing these metabolic functions .
Result of Action
The action of YIL 781 leads to a number of molecular and cellular effects. It improves glucose homeostasis in rats . This improvement in glucose tolerance is attributed to increased insulin secretion . Additionally, YIL 781 suppresses appetite and promotes weight loss . Daily oral administration of YIL 781 to diet-induced obese mice led to reduced food intake and weight loss (up to 15%) due to selective loss of fat mass .
Biochemical Analysis
Biochemical Properties
YIL781 (hydrochloride) plays a significant role in biochemical reactions as a ghrelin receptor antagonist . It interacts with the ghrelin receptor (GHS-R1a), where it exhibits competitive antagonist activity . It displays no affinity for the motilin receptor .
Cellular Effects
YIL781 (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by blocking ghrelin-induced reduction of insulin secretion in rat islets . This leads to an improvement in glucose tolerance and a reduction in weight gain .
Molecular Mechanism
The molecular mechanism of action of YIL781 (hydrochloride) involves its binding to the ghrelin receptor (GHS-R1a), where it acts as a competitive antagonist . This results in the inhibition of the calcium response induced by ghrelin .
Temporal Effects in Laboratory Settings
It is known that this compound has a high purity (> 99%) and is stable under desiccating conditions .
Dosage Effects in Animal Models
In animal models, YIL781 (hydrochloride) has been shown to attenuate the ghrelin-induced up-regulation of the blood glucose level . The effects of varying dosages of this compound in animal models have not been extensively studied.
Chemical Reactions Analysis
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.
Comparison with Similar Compounds
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride is unique in its high affinity and selectivity for the ghrelin receptor (GHS-R1a). Similar compounds include:
Anamorelin: A ghrelin receptor agonist used to stimulate appetite and increase body weight in patients with cancer cachexia.
Ibutamoren: A non-peptide growth hormone secretagogue receptor agonist that promotes the release of growth hormone.
Cortistatin-8: A ghrelin receptor antagonist with inhibitory effects on the growth hormone pro-secretin receptor.
These compounds share similar targets but differ in their specific actions and therapeutic applications .
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRMONBDBMLSP-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does YIL781 interact with its target and what are the downstream effects?
A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].
Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?
A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].
Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?
A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].
Q4: Are there any known limitations to using YIL781 as a therapeutic agent?
A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.